molecular formula C12H7F3O2 B11870115 5-(Trifluoromethyl)-2-naphthoic acid

5-(Trifluoromethyl)-2-naphthoic acid

Cat. No.: B11870115
M. Wt: 240.18 g/mol
InChI Key: DVTGNFAWKSGNHM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-naphthoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)-2-naphthoic acid may involve continuous flow processes to enhance efficiency and scalability. These methods utilize readily available organic precursors and fluorinating agents such as cesium fluoride to introduce the trifluoromethyl group . Flow technology allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Trifluoromethyl)-2-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the modulation of enzyme activity, inhibition of specific metabolic pathways, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring.

    Trifluoromethylphenylboronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions.

    Trifluoromethylquinoline: Features a quinoline ring, which imparts different chemical and biological properties.

Uniqueness

5-(Trifluoromethyl)-2-naphthoic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable in various applications .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-3-1-2-7-6-8(11(16)17)4-5-9(7)10/h1-6H,(H,16,17)

InChI Key

DVTGNFAWKSGNHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(F)(F)F

Origin of Product

United States

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